5,10-Dihydrophenazine-1,2-dione
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Overview
Description
5,10-Dihydrophenazine-1,2-dione is a member of the phenazine class of compounds. Phenazines are nitrogen-containing heterocycles known for their diverse chemical structures and various biological activities. This compound is obtained by hydrogenation of the 5 and 10 positions of phenazine
Preparation Methods
Synthetic Routes and Reaction Conditions
5,10-Dihydrophenazine-1,2-dione can be synthesized through a one-pot synthesis method. This involves reacting a catechol with a 1,2-diaminoaryl compound, where either the catechol or the 1,2-diaminoaryl compound is provided in at least 50% molar stoichiometric excess . The reaction is typically carried out in a solvent such as acetonitrile, with reagents like sodium dithionite and sodium carbonate, under reflux conditions at temperatures between 40-70°C .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, ensuring high yields and cost-effectiveness. The product can be further derivatized at the 5 and 10 positions to form various substituted dihydrophenazines .
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydrophenazine-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: It can be reduced to form various dihydrophenazine derivatives.
Substitution: The compound can undergo substitution reactions at the 5 and 10 positions to form substituted dihydrophenazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air, oxygen, or other oxidizing agents.
Reduction: Sodium dithionite is commonly used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Substituted dihydrophenazines.
Scientific Research Applications
5,10-Dihydrophenazine-1,2-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-Dihydrophenazine-1,2-dione involves its redox activity. The compound can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities . The molecular targets and pathways involved include the formation of reactive oxygen species (ROS) and subsequent oxidative stress, which contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound from which 5,10-Dihydrophenazine-1,2-dione is derived.
5,10-Dimethyldihydrophenazine: A similar compound with methyl groups at the 5 and 10 positions.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: A quinone compound used in aqueous zinc batteries.
Uniqueness
This compound is unique due to its specific redox properties and its ability to undergo various chemical reactions, making it a versatile compound for multiple applications in different fields .
Properties
CAS No. |
87279-22-9 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
phenazine-1,2-diol |
InChI |
InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H |
InChI Key |
VSFGGPAWSZWOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O |
Origin of Product |
United States |
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